molecular formula C9H8Cl2O B1349304 2,4-Dichlorophenylacetone CAS No. 93457-07-9

2,4-Dichlorophenylacetone

Cat. No. B1349304
CAS RN: 93457-07-9
M. Wt: 203.06 g/mol
InChI Key: ITVVHXZQWSCZBC-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylacetone is an organic compound with the molecular formula C9H8Cl2O . It has a molecular weight of 203.07 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction in tetrahydrofuran and toluene at temperatures between -78 and 0 degrees Celsius for 0.5 hours . The intermediate product from step A is used in this reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 . The ChemSpider ID is 2015858 .

Scientific Research Applications

Overview of 2,4-Dichlorophenylacetone in Scientific Research

This compound, commonly referred to as 2,4-D, is a widely used herbicide noted for its extensive application in agriculture for controlling broadleaf weeds. It is a synthetic chemical that has been a subject of numerous scientific studies focusing on its impact on the environment and its mode of action.

Trends and Gaps in 2,4-D Research

The scientific community has conducted extensive research on 2,4-D, particularly in the fields of toxicology, biochemistry, and environmental science. A scientometric review highlighted the trends in studies on 2,4-D toxicity and mutagenicity, emphasizing the need for future research to focus on molecular biology, human exposure assessments, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Removal from Water Sources

Given its widespread use and potential environmental impact, studies have explored methods for removing 2,4-D from contaminated water sources. Various strategies have been examined to develop more efficient methods for its complete removal, acknowledging the challenge of water contamination due to 2,4-D (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

Molecular Mode of Action

The molecular action mode of 2,4-D as a herbicide has been a significant area of study. It works by mimicking natural auxin at the molecular level, leading to abnormal growth, senescence, and death in susceptible plants. Research has shed light on the perception and signal transduction under herbicide treatment, providing insights into its physiological processes (Song, 2014).

Phytoremediation Enhancement

Studies have also explored the use of bacterial endophytes to enhance the phytoremediation of 2,4-D-contaminated substrates. For instance, inoculating pea plants with a bacterial strain capable of degrading 2,4-D demonstrated an increased capacity for herbicide removal from soil, without accumulation in the plant's aerial tissues (Germaine et al., 2006).

Electrocatalytic Degradation

Research on the electrocatalytic degradation of 2,4-D has shown promising results. This method involves the use of various anode electrodes to degrade the herbicide in aqueous solutions, demonstrating effective removalof 2,4-D from water and offering potential as a wastewater treatment technique for pollutants like phenoxy group herbicides (Dargahi et al., 2019).

Environmental and Health Impacts

Research has also been conducted to understand the environmental and health impacts of 2,4-D, particularly focusing on its toxicity and potential risks. This includes studies on the percutaneous absorption of 2,4-D from soil, revealing insights into its interaction with the skin and the potential health hazards associated with exposure (Wester et al., 1996). Additionally, the molecular mechanisms of 2,4-D toxicity have been explored, highlighting its peroxidative capacity, free radical formation, induction of apoptosis, and genotoxic activity (Bukowska, 2006).

Plant Metabolism Studies

Historical studies have also investigated the metabolism of radioactive 2,4-D in plants, providing foundational knowledge on how 2,4-D interacts with and affects plant physiology (Jaworski, Fang, & Freed, 1955).

Advanced Degradation Techniques

Innovative methods like the use of pre-magnetization Fe-C for the degradation of 2,4-D have been examined, highlighting the role of advanced catalysts in improving the efficiency of herbicide removal from contaminated environments (Li, Zhou, & Pan, 2018).

Soil Contamination Analysis

Methods for determining 2,4-D and its transformation products in soil samples have been developed, aiding in the monitoring and assessment of environmental contamination and the effectiveness of remediation efforts (de Amarante et al., 2003).

Genotoxicity Assessment

The genotoxic properties of 2,4-D have been evaluated using various assays, such as the RAPD analysis in maize, to determine its impact on the genetic stability of crops (Aksakal et al., 2013).

Safety and Hazards

2,4-Dichlorophenylacetone is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Mechanism of Action

Target of Action

2,4-Dichlorophenylacetone, also known as 2,4-D, is a selective herbicide that primarily targets broadleaf weeds . It mimics natural auxin, a type of plant hormone, at the molecular level . The primary targets of 2,4-D are auxin receptors and auxin transport carriers .

Mode of Action

2,4-D interacts with its targets by binding to auxin receptors, which leads to an overstimulation of auxin-responsive genes . This interaction results in abnormal growth patterns in the targeted plants, leading to their eventual death . The compound also affects the actin cytoskeleton and increases the synthesis of plant hormones such as abscisic acid (ABA) and ethylene .

Biochemical Pathways

The biochemical pathways affected by 2,4-D primarily involve auxin signaling and response . The overexpression of auxin-responsive genes disrupts normal plant growth and development . Additionally, the compound’s action leads to an increase in the levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to the plant cells .

Pharmacokinetics

It is known that 2,4-d is highly water-soluble , which suggests that it can be readily absorbed and distributed in the environment

Result of Action

The primary result of 2,4-D’s action is the death of targeted plants due to uncontrolled growth . This uncontrolled growth is caused by the disruption of normal auxin signaling and response, leading to abnormalities in plant development . On a cellular level, 2,4-D can cause changes in the actin cytoskeleton and increased levels of ROS, leading to oxidative stress and cellular damage .

Action Environment

The action of 2,4-D can be influenced by various environmental factors. For instance, the compound’s water solubility means that it can be easily transported in the environment, potentially affecting non-target organisms . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment

properties

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVVHXZQWSCZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370125
Record name 2,4-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93457-07-9
Record name 1-(2,4-Dichlorophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93457-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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